molecular formula C11H11BO3 B185787 3-Methoxynaphthalene-2-boronic acid CAS No. 104115-76-6

3-Methoxynaphthalene-2-boronic acid

Cat. No. B185787
M. Wt: 202.02 g/mol
InChI Key: RHNSMLZROCLQBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxynaphthalene-2-boronic acid is a boronic acid derivative with the molecular formula C11H11BO3 . It is used for research purposes and can be used as an intermediate in the synthesis of benzothiadiazole derivatives, which are used as building blocks in the preparation of organic semiconductors .


Synthesis Analysis

The synthesis of 3-Methoxynaphthalene-2-boronic acid involves extraction with ethyl acetate, followed by drying and beating with toluene and n-heptane at 60°C for 1 hour. After cooling down to room temperature, the mixture is filtered and rinsed and dried with a small amount of n-heptane to obtain the final product .


Molecular Structure Analysis

The molecular structure of 3-Methoxynaphthalene-2-boronic acid is characterized by a boronic acid group attached to a methoxynaphthalene ring . The exact mass of the molecule is 202.0801244 g/mol .


Chemical Reactions Analysis

Boronic acids, including 3-Methoxynaphthalene-2-boronic acid, can be used as building blocks and synthetic intermediates . They can form reversible covalent bonds with Lewis bases, which are present in RNA of HIV, for instance 2′-and 3′-hydroxyl groups .


Physical And Chemical Properties Analysis

3-Methoxynaphthalene-2-boronic acid has a molecular weight of 202.0 g/mol . Its exact mass is 202.0801244 g/mol and it has a topological polar surface area of 49.7 Ų .

Scientific Research Applications

  • Scientific Field : Sensing and Therapeutics

    • Application Summary : Boronic acids, including 3-Methoxynaphthalene-2-boronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
    • Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
    • Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
  • Scientific Field : Synthetic Receptors for Low Molecular Compounds

    • Application Summary : During 2013, the established area of synthetic receptors for low molecular compounds was further developed, in particular, some novel detection methodologies were introduced .
    • Methods of Application : Boronic acids were used for electrophoresis of glycated molecules. They were also employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
    • Results or Outcomes : An area of particular growth was the interaction of boronic acids with proteins, their manipulation, and cell labeling .
  • Scientific Field : Organic Synthesis and Pharmaceutical Intermediates

    • Application Summary : 3-Methoxynaphthalene-2-boronic acid can be used as organic synthesis intermediates and pharmaceutical intermediates .
    • Methods of Application : This compound is mainly used in laboratory research and development process and chemical production process .
    • Results or Outcomes : The specific results or outcomes would depend on the particular synthesis or pharmaceutical intermediate being produced .
  • Scientific Field : Suzuki-Miyaura Coupling

    • Application Summary : 3-Methoxynaphthalene-2-boronic acid can be used in Suzuki-Miyaura coupling, a type of palladium-catalyzed cross coupling reaction .
    • Methods of Application : This reaction is used to couple boronic acids with various types of organic halides .
    • Results or Outcomes : The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .

Safety And Hazards

3-Methoxynaphthalene-2-boronic acid is intended for research use only and not for medicinal or household use . In case of contact with eyes, it is recommended to flush the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention. If inhaled, remove to fresh air. In severe cases or if symptoms persist, seek medical attention. If ingested, wash out mouth with copious amounts of water for at least 15 minutes and seek medical attention .

properties

IUPAC Name

(3-methoxynaphthalen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BO3/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNSMLZROCLQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2C=C1OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447231
Record name 3-Methoxynaphthalene-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxynaphthalene-2-boronic acid

CAS RN

104115-76-6
Record name 3-Methoxynaphthalene-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxynaphthalene-2-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 15.0 g (94.9 mmol) of 2-methoxynaphthalene was dissolved in tetrahydrofuran (300 ml), and the solution was cooled to 0° C. After that, 238 mL (1.6-mol/L solution, 190 mmol) of normal butyllithium were slowly dropped to the solution. After the dropping, the mixture was stirred at 0° C. for 2 hours. After that, the mixture was cooled to −10° C., and 33 mL (340 mmol) of trimethyl borate was dropped over 10 minutes to the mixture. The resultant was heated to room temperature, and was stirred overnight. After that, 0.2N hydrochloric acid was added to the resultant to stop the reaction. Chloroform was added to the resultant to separate an organic layer, and the layer was washed with a saturated aqueous solution of ammonium chloride once and with water four times. After that, the solvent was removed by distillation, and heptane and toluene were added to the resultant residue to purify the residue by recrystallization, whereby 4.81 g of Intermediate Compound 6 were obtained.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
238 mL
Type
reactant
Reaction Step Two
Quantity
33 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxynaphthalene-2-boronic acid
Reactant of Route 2
Reactant of Route 2
3-Methoxynaphthalene-2-boronic acid
Reactant of Route 3
Reactant of Route 3
3-Methoxynaphthalene-2-boronic acid
Reactant of Route 4
Reactant of Route 4
3-Methoxynaphthalene-2-boronic acid
Reactant of Route 5
Reactant of Route 5
3-Methoxynaphthalene-2-boronic acid
Reactant of Route 6
Reactant of Route 6
3-Methoxynaphthalene-2-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.